molecular formula C5H11O5P B14305233 Methyl [(dimethoxyphosphanyl)oxy]acetate CAS No. 113493-51-9

Methyl [(dimethoxyphosphanyl)oxy]acetate

Cat. No.: B14305233
CAS No.: 113493-51-9
M. Wt: 182.11 g/mol
InChI Key: UXCVLGZBQWJYET-UHFFFAOYSA-N
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Description

Methyl [(dimethoxyphosphanyl)oxy]acetate is an organophosphorus compound characterized by a methyl ester backbone linked to a [(dimethoxyphosphanyl)oxy] substituent. The phosphanyl group (P–H) distinguishes it from phosphoryl (P=O) derivatives, suggesting distinct reactivity, particularly in reduction or nucleophilic substitution reactions.

Properties

CAS No.

113493-51-9

Molecular Formula

C5H11O5P

Molecular Weight

182.11 g/mol

IUPAC Name

methyl 2-dimethoxyphosphanyloxyacetate

InChI

InChI=1S/C5H11O5P/c1-7-5(6)4-10-11(8-2)9-3/h4H2,1-3H3

InChI Key

UXCVLGZBQWJYET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COP(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(dimethoxyphosphanyl)oxy]acetate can be synthesized through the esterification of acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process may also involve the use of reactive distillation to separate the product from the reaction mixture efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl [(dimethoxyphosphanyl)oxy]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Acetic acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl [(dimethoxyphosphanyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl [(dimethoxyphosphanyl)oxy]acetate with key analogs based on molecular structure, substituents, and inferred properties:

Compound Molecular Formula Molecular Weight Phosphorus Substituents Key Features
This compound C₅H₁₁O₅P ~182.11 (calculated) Dimethoxyphosphanyl (P–OCH₃) Likely reactive due to P–H bond; potential for nucleophilic or redox reactions.
Methyl Diethylphosphonoacetate C₇H₁₅O₅P 210.166 Diethylphosphono (P–OCH₂CH₃) Higher steric bulk; reduced volatility compared to dimethyl analogs.
Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate C₆H₁₁O₇P ~226.12 (calculated) Dimethoxyphosphoryl (P=O) Oxidized phosphorus center; increased polarity and stability.
Dimethyl dimethylphosphoramidoate C₄H₁₀NO₄P 167.10 Dimethylphosphoramidate (P–N) Amide substituent alters reactivity; potential for coordination chemistry.

Key Observations:

Substituent Effects: Diethyl vs. Dimethyl Groups: Methyl Diethylphosphonoacetate has larger substituents, which may reduce solubility in polar solvents compared to dimethyl analogs. Phosphanyl (P–H) vs. Phosphoryl (P=O): The target compound’s phosphanyl group likely confers higher reactivity in reductive environments, whereas phosphoryl derivatives (e.g., ) exhibit greater oxidative stability .

Molecular Weight and Applications :

  • Lower molecular weight compounds (e.g., this compound) may favor volatility, useful in gas-phase reactions or agrochemical formulations.
  • Phosphoramidate derivatives () are niche in coordination chemistry due to their nitrogen-phosphorus bonding .

Synthetic Utility: Diethylphosphonoacetates () are established intermediates in Horner-Wadsworth-Emmons reactions for olefin synthesis. Dimethoxyphosphoryl analogs () may serve as precursors for phosphorylated biomolecules or ligands.

Research Findings and Limitations

  • Reactivity Gaps: Direct experimental data on this compound are absent in the evidence, necessitating extrapolation from analogs.
  • Contradictions: lists "Dimethyl phosphonate" as a separate entity, but its relationship to the target compound remains unclear, highlighting nomenclature inconsistencies in organophosphorus chemistry .

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